Product packaging for 3-(Pent-1-yn-1-yl)aniline(Cat. No.:CAS No. 923027-31-0)

3-(Pent-1-yn-1-yl)aniline

Cat. No.: B14196795
CAS No.: 923027-31-0
M. Wt: 159.23 g/mol
InChI Key: HBOJSCDYROPCFA-UHFFFAOYSA-N
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Description

3-(Pent-1-yn-1-yl)aniline is a specialty aniline derivative where the aromatic amine is functionalized with a pent-1-yn-1-yl group at the meta position . This structure integrates an aniline moiety, a fundamental building block in fine chemical synthesis , with an internal alkyne, making it a valuable aminoalkyne intermediate for researchers in medicinal and heterocyclic chemistry. Compounds of this class serve as key precursors in metal-catalyzed tandem reactions. For instance, research on internal aminoalkynes has demonstrated their utility in copper-catalyzed cyclization processes for the construction of complex nitrogen-containing heterocycles, such as the tetrahydropyrrolo[1,2-a]quinoline scaffold . These scaffolds are of significant interest due to their presence in various biologically active compounds. As a substrate, this compound can undergo reactions such as intramolecular hydroamination followed by coupling with other unsaturated systems, enabling the synthesis of diverse molecular architectures for use in pharmaceutical and biological probe development . This product is intended for research applications as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B14196795 3-(Pent-1-yn-1-yl)aniline CAS No. 923027-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923027-31-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-pent-1-ynylaniline

InChI

InChI=1S/C11H13N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3,12H2,1H3

InChI Key

HBOJSCDYROPCFA-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 3 Pent 1 Yn 1 Yl Aniline and Its Structural Analogs

Direct Synthesis Approaches

Direct synthesis of 3-(Pent-1-yn-1-yl)aniline typically involves the formation of the carbon-carbon triple bond and the installation of the aniline (B41778) functionality. These goals are most commonly achieved through cross-coupling reactions and functional group interconversions.

Cross-Coupling Reactions for Alkyne Introduction (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone in the synthesis of aryl alkynes, providing a direct method to form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this reaction would involve coupling a 3-substituted aniline derivative, such as 3-iodoaniline (B1194756) or 3-bromoaniline, with 1-pentyne (B49018).

The general reaction is as follows:

X = I, Br, OTf

The efficiency and success of the Sonogashira coupling are influenced by several factors, including the choice of catalyst, solvent, base, and the nature of the halide. While classic conditions often require an inert atmosphere, newer protocols have been developed that are more robust. organic-chemistry.org Copper-free Sonogashira variants have also gained prominence to avoid issues related to homocoupling of the alkyne. nih.gov The reaction is highly versatile and has been used extensively in the synthesis of complex molecules, natural products, and pharmaceuticals. wikipedia.org

A typical procedure involves the reaction of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide cocatalyst in an amine solvent such as triethylamine. nih.gov This methodology is directly applicable to the synthesis of this compound from 3-iodoaniline.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Catalyst System Base Solvent Outcome Reference
2-Iodoaniline Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Et₃N Formation of 2-(phenylethynyl)aniline nih.gov
N,N-dialkyl-o-iodoanilines Terminal Alkynes Not specified Not specified Not specified High yields (70-94%) of N,N-dialkyl-2-(1-alkynyl)anilines bohrium.com
Aryl Bromides Terminal Alkynes [DTBNpP]Pd(crotyl)Cl TMP DMSO High yields, copper-free, room temperature nih.gov

This table is generated based on data from the provided text for illustrative purposes.

Functional Group Interconversions Leading to the Aminoaryl Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. numberanalytics.comimperial.ac.uk In the context of synthesizing this compound, a common FGI approach is the reduction of a nitro group to an amine. This allows the Sonogashira coupling to be performed on a more stable or readily available nitro-substituted aryl halide, with the reduction to the aniline being the final step.

The synthetic sequence would be:

Sonogashira Coupling: 1-Bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene (B31131) is coupled with 1-pentyne to yield 1-nitro-3-(pent-1-yn-1-yl)benzene.

Nitro Group Reduction: The resulting nitro compound is then reduced to the target aniline. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with metals like tin, iron, or zinc in acidic media. nih.gov

This two-step approach is advantageous as it avoids potential side reactions or catalyst poisoning that can sometimes occur with free anilines in cross-coupling reactions. The one-pot reductive amination of aldehydes with nitroarenes is another powerful tandem procedure to access N-substituted anilines. nih.gov

Advanced and Stereoselective Synthetic Strategies

Beyond direct coupling and FGI, more sophisticated methods are employed to generate complex structural analogs, introduce chirality, or achieve specific substitution patterns on the aniline ring.

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant gains in synthetic efficiency. rsc.org These strategies are used to rapidly build molecular complexity from simple starting materials. bohrium.comacs.org For aniline derivatives, tandem processes can involve sequences like diazotization followed by Heck-Matsuda coupling or cyclization cascades. acs.org

An example of a relevant cascade is the one-pot synthesis of indoles, which begins with a Sonogashira coupling of a 2-iodoaniline and a terminal alkyne, followed by an intramolecular cyclization. nih.gov Similarly, N-propargyl aniline derivatives can undergo cascade reactions catalyzed by tin or indium chlorides to produce quinolines, demonstrating the utility of the alkyne moiety in triggering complex cyclizations. rsc.org I(III)-catalyzed oxidative cyclization-migration tandem reactions can convert unactivated anilines into 3H-indoles. nih.gov These examples highlight the potential for designing cascade sequences that incorporate the this compound core into more complex heterocyclic systems.

Enantioselective Synthesis of Chiral Derivatives

Introducing chirality is critical for many applications in pharmaceutical and materials science. Enantioselective synthesis of derivatives of this compound can be approached by creating a chiral center on the alkyne side chain or by generating axial chirality.

One study demonstrated the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline (B13826419) (a structural isomer of the target compound) and various aldehydes. researchgate.net Using pseudoephedrine as a chiral catalyst, this three-component reaction produced Mannich bases with high diastereomeric excess, showcasing a method to build chiral amino alcohol structures. researchgate.net

Other strategies focus on the alkyne itself. Nickel-catalyzed cascade reactions can convert terminal alkynes into α-chiral carboxylic acids. nih.govresearchgate.net Furthermore, iridium-catalyzed atroposelective hydroarylation of alkynes with 1-arylisoquinolines has been developed to synthesize axially chiral biaryls with high enantioselectivity. thieme-connect.com Such principles could be adapted to synthesize chiral analogs where the pentynyl aniline moiety is a key structural component.

Table 2: Examples of Enantioselective Syntheses Involving Alkyne or Aniline Analogs

Reaction Type Substrates Catalyst/Reagent Product Type Enantioselectivity (ee) Reference
Aminomethylation 3-[(Pent-2-yn-1-yl)oxy]aniline, Aldehydes, Ketone Pseudoephedrine Chiral Mannich Bases High de researchgate.net
Hydrocarboxylation/Transfer Hydrogenation Terminal Alkynes, Formic Acid Nickel/BenzP* α-Chiral Carboxylic Acids >90% ee nih.govresearchgate.net
Hydroarylation of Alkynes 1-Arylisoquinolines, Alkynes [Ir(cod)Cl]₂, QUINOX-P Axially Chiral Alkenylated Biaryls up to 97% ee thieme-connect.com

This table is generated based on data from the provided text for illustrative purposes.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of the aniline ring at the ortho, meta, or para positions, which is essential for creating a library of structural analogs. thieme-connect.comthieme-connect.com Direct C-H functionalization, guided by a directing group, has become a powerful tool for this purpose. researchgate.netkcl.ac.uk

Transition metals like palladium, rhodium, and ruthenium are frequently used to catalyze these transformations. thieme-connect.comkcl.ac.uk For instance, N-arylphosphanamines can undergo a Rh(I)-catalyzed cascade reaction that involves ortho-C(sp²)–H bond activation, enabling the synthesis of dihydroquinolinone scaffolds. rsc.org Similarly, the direct arylation of N-(2-pyridyl) substituted anilines occurs selectively at the ortho position to the amine. researchgate.net These methods provide a blueprint for how the aromatic ring of this compound could be further substituted in a controlled manner to produce a wide array of derivatives.

Reactivity and Mechanistic Investigations of 3 Pent 1 Yn 1 Yl Aniline

Reactivity of the Alkynyl Moiety

The pent-1-yn-1-yl group is an internal alkyne, characterized by two sp-hybridized carbon atoms. Its reactivity is dominated by the two π-bonds, which can act as a nucleophile, leading to a variety of addition and cycloaddition reactions.

Electrophilic Activation and Addition Reactions

The π-bonds of the alkyne in 3-(Pent-1-yn-1-yl)aniline can react with electrophiles. These reactions are analogous to those of alkenes but can proceed through distinct intermediates and may occur twice if an excess of the electrophile is used. chemistrysteps.com The initial step typically involves the formation of a vinyl carbocation, which is generally less stable than an alkyl carbocation, or a cyclic intermediate like a bridged bromonium ion. chemistrysteps.comlibretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂), across the triple bond proceeds readily. The reaction is thought to involve a bridged bromonium ion intermediate. libretexts.org The initial addition yields a dibromoalkene, which can then react with a second equivalent of the halogen to form a tetrabromoalkane. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the proton adds to the carbon atom of the triple bond that results in the more stable vinyl carbocation. libretexts.org For an internal alkyne like that in this compound, the regioselectivity is influenced by the electronic effects of the substituents. The aminophenyl group and the propyl group will direct the outcome of the addition. With excess HX, a second addition can occur, typically resulting in a geminal dihalide. chemistrysteps.com

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a strong acid and a mercury(II) salt (e.g., HgSO₄), results in the formation of a ketone. libretexts.org The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne, this reaction can produce a mixture of two isomeric ketones, as the initial addition of the hydroxyl group is not highly regioselective. libretexts.org

Hydroboration-Oxidation: This two-step procedure provides an anti-Markovnikov addition of water across the triple bond. The reaction involves the syn-addition of a borane (B79455) reagent, followed by oxidative work-up (e.g., with H₂O₂ and NaOH). libretexts.org This process also yields an enol intermediate that tautomerizes to a carbonyl compound. For an unsymmetrical internal alkyne, a ketone is the final product. libretexts.org

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions are powerful tools for constructing cyclic molecules in an atom-economical manner. nih.gov Alkynes are excellent substrates for various types of cycloadditions.

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. libretexts.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically involves a terminal alkyne reacting with an azide (B81097) to form a 1,2,3-triazole. Since this compound is an internal alkyne, it is not a suitable substrate for the standard CuAAC reaction.

However, the scope of cycloaddition reactions for internal alkynes is broad and includes other metal-catalyzed processes. For instance, iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has been shown to be effective for the reaction of electron-rich internal alkynes with azides, offering a complementary method to the well-known CuAAC and RuAAC reactions. nih.gov Other cycloaddition reactions applicable to internal alkynes include:

[2+2] Cycloadditions: Transition metal catalysts, such as ruthenium complexes, can facilitate the intermolecular [2+2] cycloaddition of internal alkynes with allenes or other alkynes to produce substituted cyclobutenes. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions): While less common than for alkenes, alkynes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form cyclohexadiene derivatives.

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals like rhodium or cobalt, are highly effective for synthesizing substituted benzene (B151609) rings by combining three alkyne molecules or, in an intramolecular fashion, by reacting diynes with a separate alkyne. nih.gov

Reaction TypeCatalyst/ReagentsProduct TypeReference
Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)Iridium ComplexSubstituted Triazole nih.gov
Ruthenium-Catalyzed [2+2] CycloadditionCpRu(MeCN)₃PF₆Substituted Cyclobutene acs.org
Rhodium-Catalyzed [2+2+2] CycloadditionRhodium ComplexSubstituted Benzene nih.gov

Reactivity of the Aminoaryl Moiety

The aniline (B41778) portion of the molecule consists of a primary amino group (-NH₂) attached to a benzene ring. This moiety is characterized by the nucleophilic and basic nature of the nitrogen lone pair and the activated aromatic ring.

Nucleophilic Properties and Basic Character of the Aniline Group

The lone pair of electrons on the nitrogen atom makes the aniline group both basic and nucleophilic. masterorganicchemistry.com Basicity refers to its ability to accept a proton, while nucleophilicity describes its tendency to attack other electron-deficient centers, typically carbon. masterorganicchemistry.comyoutube.com

Aniline derivatives are generally weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system, reducing its availability for protonation. Furthermore, the pent-1-yn-1-yl group at the meta position exerts a mild electron-withdrawing effect due to the higher s-character of the sp-hybridized carbons, which further decreases the basicity compared to aniline or alkyl-substituted anilines like m-toluidine. acs.org

Despite its moderate basicity, the amino group is a potent nucleophile. It readily participates in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating effect on the aromatic ring.

Formation of Imines: Condensation with aldehydes or ketones to yield imines (Schiff bases).

CompoundpKa of Conjugate Acid (approx.)Comment
Aniline4.6Reference compound.
m-Toluidine (3-Methylaniline)4.7Alkyl group is weakly electron-donating.
This compound ~4.2 (Estimated)Alkynyl group is weakly electron-withdrawing, reducing basicity.

Aromatic Ring Functionalization (e.g., C-H Activation)

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). This high reactivity means that reactions like halogenation or nitration of this compound would be expected to occur at the C2, C4, and C6 positions of the aniline ring.

Modern synthetic chemistry has developed advanced methods for C-H bond functionalization that offer alternative selectivities. Of particular relevance is the palladium-catalyzed meta-C-H functionalization of anilines. nih.gov These methods typically employ a directing group attached to the aniline nitrogen and a norbornene mediator to relay the palladium catalyst to the sterically remote meta C-H bond. nih.govnih.gov This strategy has been successfully used for meta-C-H arylation, amination, and alkynylation of aniline substrates. nih.govacs.org For this compound, this approach could potentially be used to introduce substituents at the C5 position, a transformation not achievable through classical EAS. Furthermore, various catalytic systems exist for the direct ortho-C-H functionalization of anilines. researchgate.net

Interplay of Alkynyl and Aminoaryl Functionalities

The proximity of the alkynyl and aminoaryl groups allows for intramolecular reactions, leading to the formation of heterocyclic structures. These transformations often rely on the activation of the alkyne by a transition metal catalyst or an electrophile, followed by nucleophilic attack from either the aniline nitrogen or the electron-rich aromatic ring.

While many examples in the literature focus on ortho-alkynylanilines for the synthesis of indoles and quinolines, the principles can be extended to understand the potential reactivity of the meta-substituted isomer.

Electrophile-Induced Cyclization: Treatment of N-(2-alkynyl)anilines with electrophiles such as I₂, ICl, or PhSeBr can induce a 6-endo-dig cyclization, where the aromatic ring acts as the nucleophile, to afford substituted quinolines. nih.gov A similar pathway could be envisioned for this compound under specific conditions, potentially leading to isoquinoline (B145761) derivatives or other polycyclic systems.

Transition Metal-Catalyzed Cyclization: Gold and palladium are particularly effective catalysts for activating alkynes toward nucleophilic attack. Gold(III) catalysts can promote the cyclization of unprotected 2-alkynylanilines to form indoles. beilstein-journals.org Palladium catalysts are also widely used; for example, the cyclization of imines derived from 2-alkynylanilines can produce 3-alkenylindoles. organic-chemistry.org For a meta-alkynylaniline, an intramolecular cyclization could involve the amino group attacking the activated alkyne in a 6-endo-dig or 7-endo-dig fashion, depending on the reaction conditions and catalytic cycle, to form nitrogen-containing seven- or eight-membered rings. Alternatively, cyclization could involve one of the ortho positions of the aniline ring, leading to fused bicyclic systems. mdpi.com

These intramolecular pathways highlight the synergistic reactivity enabled by the presence of both the alkyne and aniline functionalities within the same molecule, providing access to complex heterocyclic scaffolds from a relatively simple precursor.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the reactivity and mechanistic investigations of This compound in the context of intramolecular cyclization pathways or multi-component reactions.

The structure of this compound, with the amino and alkynyl functional groups in a meta position (separated by two carbon atoms on the aromatic ring), makes direct intramolecular cyclization reactions such as hydroamination or hydroarylation geometrically unfavorable. These reactions typically require the reacting groups to be in an ortho position to allow for the formation of stable 5- or 6-membered fused rings.

Consequently, the information required to generate an article based on the provided outline for this specific compound is not present in the cited literature. Scientific discussion of these reaction pathways is documented for isomers, such as ortho-alkynyl anilines, but not for the specified meta-substituted compound.

Catalytic Applications Involving 3 Pent 1 Yn 1 Yl Aniline Derivatives

Transition-Metal Catalysis

Transition metals, with their varied electronic properties and coordination capabilities, are paramount in activating the functional groups of 3-(pent-1-yn-1-yl)aniline and its derivatives.

Palladium-Catalyzed Transformations

Palladium complexes are widely used to catalyze nucleophilic additions and cross-coupling reactions. nih.gov In the context of alkynylaniline derivatives, palladium catalysis is particularly effective for cascade reactions that form complex heterocyclic structures in a single step.

A notable application is the aminocyclization-Heck-type coupling cascade. nih.gov This process typically begins with the intramolecular cyclization of an o-alkynylaniline derivative, initiated by a palladium catalyst, to form an indole (B1671886) ring. This intermediate organopalladium species then participates in a subsequent Heck-type coupling with an alkene, introducing a substituent at the C3 position of the indole. This strategy provides efficient access to dehydrotryptophan derivatives and other substituted indoles. nih.gov The versatility of this method allows for the introduction of various aryl, alkyl, and alkenyl groups at the C2 position of the indole core. nih.gov

Substrate TypeCatalyst SystemCoupling PartnerProductRef.
o-Alkynylaniline DerivativePd(OAc)₂, PPh₃Methyl α-aminoacrylateC2, C3-disubstituted Indole nih.gov
2-IodoarylcarbamatePd(0), Cu(I)Terminal Alkyne2-Alkynyl Indole nih.gov
Alkene-tethered Oxime EsterPd(0)o-Alkynyl Aniline (B41778)Fused Pyrrole-Indole System mdpi.com

Gold-Catalyzed Transformations

Gold catalysts, particularly Au(I) complexes, are renowned for their high affinity for carbon-carbon triple bonds (alkynes). nih.gov As soft Lewis acids, they activate the alkyne moiety toward nucleophilic attack, facilitating a range of cycloisomerization and annulation reactions. acs.orgbeilstein-journals.org

One of the most prominent applications involving o-alkynylaniline derivatives is the gold-catalyzed intramolecular hydroamination/cyclization to form indoles. beilstein-journals.org This transformation proceeds under mild conditions and is tolerant of various functional groups. The process can be integrated into one-pot sequences; for instance, a gold(III)-catalyzed annulation can be followed by a gold(I)-mediated direct alkynylation at the C3 position of the newly formed indole ring. beilstein-journals.org Furthermore, gold catalysis enables formal (3+2) cycloaddition pathways between alkynyl thioether derivatives and nitrenoid precursors to selectively produce sulfenylated pyrroles and indoles. nih.gov

SubstrateCatalystReaction TypeProductRef.
o-AlkynylanilineNaAuCl₄ / Au(I) complexOne-pot Cyclization/Alkynylation2-Substituted-3-alkynylindole beilstein-journals.org
Alkynyl ThioetherAu(I) Complex(3+2) Annulation3-Sulfenyl Pyrrole (B145914)/Indole nih.gov
o-Alkynyl DiarylmethaneAu(I)/AcidCyclization/IsomerizationAnthracene nih.gov

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient means to facilitate a variety of coupling reactions. For derivatives of this compound, copper catalysis is instrumental in multicomponent reactions and C-N bond formations. The aniline–aldehyde–alkyne (A³) coupling reaction, for example, can be catalyzed by copper to produce 2,4-disubstituted quinolines. chemrevlett.com

Copper also mediates the oxidative cross-coupling of imines with terminal alkynes, providing a direct route to ynimines. researchgate.net In another key transformation known as the Chan-Lam coupling, copper complexes catalyze the formation of C-N bonds between the aniline nitrogen and arylboronic acids. nih.gov More recent developments have focused on copper-catalyzed yne-allylic substitutions, which proceed via copper vinyl allenylidene intermediates and allow for the use of stabilized nucleophiles. nih.gov

Reaction TypeCatalystSubstratesProductRef.
A³ CouplingCopper Salt (e.g., CuBr)Aniline, Aldehyde, Terminal Alkyne2,4-Disubstituted Quinoline (B57606) chemrevlett.com
Oxidative Cross-CouplingCopper(I) ChlorideImine, Terminal AlkyneYnimine researchgate.net
Chan-Lam CouplingCu(II) ComplexAniline Derivative, Arylboronic AcidN-Aryl Aniline nih.gov
Direct AmidationCopper Catalyst, O₂Terminal Alkyne, AmineYnamide nih.gov

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly effective for hydroamination and cyclization reactions. A dinuclear Rh(III) species, [Cp*RhCl₂]₂, can catalyze the intermolecular hydroamination between anilines and terminal aromatic alkynes to regioselectively form ketimines. ntu.edu.sg This process points to a cationic rhodium complex as the active catalytic species. ntu.edu.sg

For intramolecular reactions, rhodium(I) complexes catalyze the cyclization of o-alkynyl anilines. acs.org This cyclization can be followed by an intermolecular conjugate addition in a one-pot domino reaction, yielding 2,3-disubstituted indoles. Unlike some other metal catalysts, this rhodium-catalyzed approach is successful with internal alkynes, broadening its synthetic utility. acs.org

Reaction TypeCatalystSubstratesProductRef.
Intermolecular Hydroamination[CpRhCl₂]₂Aniline, Aromatic Terminal AlkyneAromatic Ketimine ntu.edu.sg
Intramolecular Cyclization[Rh(cod)Cl]₂o-Alkynyl Aniline2,3-Disubstituted Indole acs.org
Alkyne HydrothiolationTpRh(PPh₃)₂Alkyne, ThiolVinyl Sulfide organic-chemistry.org

Nickel-Catalyzed Transformations

As an earth-abundant and cost-effective alternative to palladium, nickel has gained prominence in cross-coupling catalysis. researchgate.net Nickel catalysts are particularly useful for forming C-N and C-C bonds. In reactions involving alkynylaniline derivatives, nickel-catalyzed systems can be used for the cross-coupling of the aniline moiety with aryl halides to form substituted diarylamines. nih.govescholarship.org Recent advances have also demonstrated nickel's utility in photoredox dual catalysis for C-N cross-coupling, which can proceed under milder conditions. nih.gov Additionally, nickel catalysts can facilitate dealkoxylative cross-coupling reactions, for instance, between enol ethers and organosilicon reagents, showcasing their versatility in C(sp²)-C(sp³) bond formation. rsc.org

Reaction TypeCatalyst SystemSubstratesProductRef.
C-N Cross-CouplingNi(0) complex, LigandAniline, Aryl HalideSubstituted Aniline nih.govescholarship.org
C-C Cross-CouplingNickel CatalystAryl Tosylate, Organozinc ReagentBiaryl Compound researchgate.net
Dealkoxylative CouplingNi(cod)₂, LigandEnol Ether, SilylboraneAllylsilane rsc.org

Main Group Metal Catalysis (e.g., Tin, Indium)

While less common than transition metals, certain main group metals can function as Lewis acid catalysts to activate alkynes. Indium(III) chloride (InCl₃), for example, has been used to catalyze the reaction between enynals and alkenes to produce 1,3-cyclohexadienes, a transformation that proceeds through the activation of the alkyne by the Lewis acidic metal center. acs.org Although direct examples involving this compound are not extensively documented, the principle of alkyne activation by main group Lewis acids suggests potential applications in promoting nucleophilic additions to the alkyne of an alkynylaniline derivative. Similarly, organoaluminium(III) catalysts have been developed for the selective trimerization of alkynes. cam.ac.uk These examples highlight the potential for main group metals to mediate transformations involving the alkyne functionality.

Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing traditional metal-based catalysis and biocatalysis. The development of chiral organocatalysts is of particular importance for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.

While specific research on the direct application of this compound as a chiral organocatalyst is not extensively documented, the broader class of molecules known as aminoalkynes, and particularly propargylamines, has been a subject of significant interest in the development of asymmetric catalytic methodologies. These compounds serve as valuable precursors and structural motifs in a variety of organocatalytic transformations.

The asymmetric synthesis of propargylamines themselves is a key area of research, as these chiral molecules are important building blocks for more complex structures. nih.govresearchgate.net For instance, organocatalytic Mannich-type reactions have been developed for the synthesis of chiral propargylamines with two adjacent stereocenters. These reactions can be catalyzed by chiral Brønsted acids, demonstrating the utility of organocatalysis in accessing these valuable compounds with high diastereo- and enantioselectivity. nih.gov

Furthermore, chiral tertiary amine catalysts bearing a squaramide group have been shown to be effective in the asymmetric synthesis of syn-propargylamines. researchgate.net These examples, while not directly employing this compound, highlight the potential for aniline derivatives bearing an alkyne moiety to be incorporated into more complex chiral scaffolds that can act as organocatalysts. The aniline nitrogen can be functionalized to create a chiral environment, while the alkyne can be involved in the catalytic cycle or serve as a rigid linker to position other catalytic groups.

The general principles of organocatalysis often rely on the ability of the catalyst to form transient covalent bonds with the substrate (e.g., enamines or iminium ions from secondary or primary amines) or to activate substrates through non-covalent interactions like hydrogen bonding. acs.org Aniline derivatives can be tailored to participate in both types of activation.

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Propargylamines

Catalyst TypeReaction TypeSubstratesKey Features
Chiral Brønsted AcidMannich-type reactionIn situ generated C-alkynyl imines and β-keto estersGood to excellent diastereo- and enantioselectivities for propargylamines with two adjacent stereocenters. nih.gov
Chiral Tertiary Amine with SquaramideAsymmetric synthesis of syn-propargylaminesC-alkynyl N-Boc-N,O-acetal and α-substituted β-keto esterHigh syn/anti ratio achieved through Brønsted base catalysis. researchgate.net

Catalyst Design and Ligand Development Utilizing Aminoalkynes

The amino and alkyne groups present in molecules like this compound make them attractive candidates for the design of ligands for transition metal catalysis. The nitrogen atom can act as a Lewis basic coordination site for a metal center, while the alkyne can either coordinate to the metal or be positioned to interact with substrates in the catalytic cycle.

Aminoalkyne substrates have been utilized in the catalytic asymmetric synthesis of chiral heterocycles. For example, a tandem hydroamination and asymmetric transfer hydrogenation reaction of ether-containing aminoalkynes has been used to produce chiral 3-substituted morpholines with high enantiomeric excess. ubc.ca This strategy relies on a titanium catalyst for the initial cyclization and a ruthenium catalyst with a chiral ligand for the subsequent asymmetric reduction. This demonstrates how the aminoalkyne framework can be a versatile starting point for the synthesis of valuable chiral molecules.

In the broader context of ligand design, the combination of a soft alkyne and a hard amine donor in a single molecule offers the potential for creating ligands with unique coordination properties. This can lead to catalysts with novel reactivity and selectivity. For instance, amino acid-derived C1-symmetrical salen ligands have been used in various asymmetric carbon-carbon bond-forming reactions, showcasing the utility of incorporating amino functionalities into ligand scaffolds. scispace.com Similarly, chiral Schiff-base amino alcohols have been supported on polymers and used as catalysts for the asymmetric addition of alkynes to ketones. researchgate.net

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The rigid framework that can be provided by the arylalkyne portion of this compound, combined with the versatile coordination chemistry of the aniline nitrogen, suggests that derivatives of this compound could be valuable components in the design of new chiral ligands. For example, the aniline nitrogen could be incorporated into a P,N-ligand, which have shown great success in various metal-catalyzed reactions. nih.gov

Synthesis of Complex Molecular Architectures and Heterocyclic Scaffolds

Indole (B1671886) and Quinoline (B57606) Derivative Synthesis

Indole Derivatives: There is no specific information in the surveyed literature on the direct use of 3-(pent-1-yn-1-yl)aniline for the synthesis of indole derivatives. Research on indole synthesis from related isomers, such as 2-(1-alkynyl)anilines, is more common. For example, derivatives like N-methoxymethyl-2-(1-pentynyl)-N-tosylaniline have been shown to undergo palladium-catalyzed cyclization to form 2,3-disubstituted indoles. acs.org Similarly, palladium-catalyzed intramolecular cyclization of N-benzylidene-2-(1-pentynyl)aniline yields functionalized indoles. Current time information in Bangalore, IN. However, these methods utilize the ortho-alkynyl isomer, and analogous reactivity for the meta-substituted this compound has not been reported.

Quinoline Derivatives: Direct synthesis of quinoline derivatives starting from this compound is not documented in the available literature. Studies on related compounds include the main group metal-catalyzed synthesis of quinolin-8-amines from N-(pent-2-yn-1-yl)aniline derivatives. spbu.ru This process involves a formal hydroarylation and cyclization, but it has not been described for this compound itself.

Pyrrole (B145914) and Pyrrolidine (B122466) Derivative Synthesis

Pyrrole Derivatives: No specific methods detailing the synthesis of pyrrole derivatives from this compound were found in the scientific literature. General synthetic routes to pyrroles often involve the reaction of primary amines with 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or multicomponent reactions, but examples employing this compound are not available. nih.govnih.govopenmedicinalchemistryjournal.comchim.itbohrium.com

Pyrrolidine Derivatives: The use of this compound in the synthesis of pyrrolidine derivatives has not been specifically reported. Research in this area often focuses on the cyclization of other aminoalkynes. For instance, rhodium and gold catalysis have been used to synthesize functionalized spiropyrrolidines from N-(but-3-yn-1-yl)-aniline. nih.gov

Fused Polycyclic Aromatic Systems (e.g., Naphthalenes, Benzo[a]fluorenes)

Naphthalenes: There are no documented procedures for the synthesis of naphthalene (B1677914) scaffolds using this compound as a starting material.

Benzo[a]fluorenes: The synthesis of benzo[a]fluorene derivatives has been achieved through palladium-catalyzed annulation of complex substrates like 5-(2-bromophenyl)pent-3-en-1-ynes. rsc.org These precursors are not directly derived from this compound, and there is no information on its use in similar cyclization cascades.

Diverse Nitrogen-Containing Heterocycles (e.g., Quinoxalines, Spiropyrrolidines, Furo[2,3-c]quinolines, Indeno[1,2-b]pyridines, Triazoles)

Quinoxalines: While direct use of this compound is not reported, a closely related derivative, 2-nitro-N-(pent-2-yn-1-yl)aniline , serves as a precursor for quinoline-8-amines through a reduction and subsequent indium-catalyzed intramolecular hydroarylation. spbu.ru This suggests a potential, though undocumented, pathway where a nitrated version of this compound could be used to generate related diamine intermediates for heterocycle synthesis.

Spiropyrrolidines: As noted in section 5.2, no specific syntheses of spiropyrrolidines from this compound are available in the literature.

Furo[2,3-c]quinolines: The synthesis of furo[2,3-c]quinolines has been described via multicomponent reactions involving 2-alkynylanilines, but not the 3-alkynyl isomer.

Indeno[1,2-b]pyridines: There are no reports on the synthesis of indeno[1,2-b]pyridines from this compound. Related structures have been synthesized via a cascade cyclization/Friedel-Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes, a reaction catalyzed by BF₃·OEt₂.

Triazoles: No information was found regarding the use of this compound in the synthesis of triazole derivatives.

Applications in Advanced Materials Science and Molecular Engineering

Polymer Chemistry and Functional Polymers

The presence of both a polymerizable aniline (B41778) group and a functionalizable alkyne group makes 3-(pent-1-yn-1-yl)aniline a highly attractive monomer for the synthesis of functional polymers. These polymers can be designed to exhibit a range of desirable properties, including electrical conductivity, photoluminescence, and chemosensory capabilities.

Monomer Design and Polymerization Mechanisms

The design of this compound as a monomer is predicated on the distinct reactivity of its two primary functional groups. The aniline group can undergo oxidative polymerization, a common method for producing polyaniline (PANI) and its derivatives. rsc.orgnih.gov This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. researchgate.netmetu.edu.tr The polymerization proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps, leading to the formation of a conjugated polymer backbone. researchgate.netresearchgate.net The resulting polyaniline derivative would possess a repeating unit structure with the pentynyl group as a pendant side chain.

The polymerization of aniline derivatives is a well-established field, with studies on monomers like 2-(1-methylbut-2-en-1-yl)aniline demonstrating the feasibility of creating soluble and processable conductive polymers. rsc.orgnih.gov The resulting polymers from these aniline derivatives have shown potential as sensitive materials for chemical sensors. rsc.org It is anticipated that the polymerization of this compound would yield polymers with similar interesting electronic and sensory properties, with the added advantage of the terminal alkyne for further modifications.

The general mechanism for the chemical oxidative polymerization of aniline is initiated by the formation of an aniline cation radical. researchgate.netresearchgate.net This is followed by the propagation step, where dimeric and trimeric units are formed. researchgate.net The chain growth continues to produce the final polymer. researchgate.netlibretexts.org

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionPotential Outcome
Chemical Oxidative Polymerization Use of an oxidizing agent (e.g., ammonium persulfate) in an acidic medium to polymerize the aniline moiety. researchgate.netmetu.edu.trFormation of a polyaniline derivative with pendant pentynyl groups. The polymer is expected to be electroactive and potentially soluble in certain organic solvents.
Electrochemical Polymerization Polymerization initiated by applying an electrical potential to a solution containing the monomer. scispace.comGrowth of a polymer film directly onto an electrode surface, offering control over film thickness and morphology. This method is advantageous for creating sensor interfaces. scispace.com

Post-Polymerization Functionalization

A key advantage of incorporating the pent-1-yn-1-yl group into a polymer backbone is the potential for post-polymerization modification. The terminal alkyne is a versatile functional handle that can participate in a variety of highly efficient and selective "click" chemistry reactions. researchgate.netnsf.gov This allows for the tailoring of the polymer's properties after its initial synthesis. researchgate.net

One of the most prominent methods for post-polymerization functionalization of alkyne-containing polymers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netnih.gov This reaction allows for the covalent attachment of a wide range of azide-functionalized molecules to the polymer side chains. This strategy has been successfully employed to modify polymers with various functionalities, including bioactive molecules and fluorescent dyes. researchgate.net

Another important reaction is the thiol-yne reaction, which involves the addition of a thiol to the alkyne. researchgate.net This reaction can proceed via a radical-mediated pathway and is another efficient method for introducing new functional groups onto the polymer. nsf.govresearchgate.net These post-polymerization modification strategies provide a powerful toolbox for creating a diverse library of functional polymers from a single parent polymer, each with unique properties and potential applications. nih.gov

Table 2: Post-Polymerization Modification Reactions for Poly(this compound)

ReactionReagentsDescriptionResulting Functionality
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide-functionalized molecule, Copper(I) catalystA highly efficient "click" reaction that forms a stable triazole linkage between the polymer and the functional molecule. researchgate.netnih.govDiverse functionalities can be introduced, depending on the nature of the azide-containing reagent.
Thiol-yne Reaction Thiol-containing molecule, Radical initiator (optional)Addition of a thiol across the alkyne triple bond, which can lead to single or double addition depending on the conditions. researchgate.netIntroduction of thioether linkages and the corresponding functional groups from the thiol reagent.

Molecular Building Blocks for Complex Supramolecular Assemblies

The structure of this compound also lends itself to the construction of complex supramolecular assemblies. Supramolecular chemistry involves the design and synthesis of large, well-defined structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

The aniline moiety can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. researchgate.net The rigid alkyne rod can act as a spacer element, influencing the geometry and stability of the resulting supramolecular architecture. By carefully designing complementary molecules, it is possible to create intricate, self-assembled systems with specific functions. For instance, the use of similar bifunctional molecules has been shown to lead to the formation of crystalline materials with defined supramolecular architectures. researchgate.net The study of such assemblies is crucial for the development of new materials with applications in areas like molecular recognition, catalysis, and porous materials. mdpi.com

Development of Optoelectronic Materials via Conjugated Systems

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are at the forefront of research in optoelectronic materials. researchgate.netbohrium.com These materials possess unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orglettersonmaterials.com

Polyaniline itself is a well-known conjugated polymer. rsc.org The polymerization of this compound would result in a conjugated polyaniline backbone with pendant alkyne groups. The electronic properties of such a polymer would be influenced by the nature of the substituent. rsc.org The delocalized π-electron system along the polymer chain is responsible for its conductivity and its ability to absorb and emit light. researchgate.net

Furthermore, the terminal alkyne group offers a route to extend the conjugation of the system through cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org This reaction could be used to link the polymer chains to other conjugated molecules, creating more complex and extended π-systems. The optoelectronic properties of these materials, such as their absorption and emission wavelengths, can be fine-tuned by altering the structure of the conjugated backbone and the attached side groups. rsc.orgtue.nl Research on similar aniline-based polymers has demonstrated their potential in creating materials with interesting photoluminescent and photoconductive properties. lettersonmaterials.com

Computational and Theoretical Studies on 3 Pent 1 Yn 1 Yl Aniline and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.

The electronic structure of 3-(pent-1-yn-1-yl)aniline is determined by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing alkynyl substituent on the aromatic ring. DFT calculations can elucidate this relationship by mapping the electron density distribution and calculating key electronic parameters.

Theoretical studies on various substituted anilines have shown that substituents significantly influence the geometry and electronic properties of the aniline (B41778) moiety. afit.eduacs.org For this compound, the pentynyl group at the meta position is expected to exert a mild electron-withdrawing effect through inductive and resonance effects, which would modulate the electronic character of the aniline ring and the basicity of the amino group.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the sites susceptible to electrophilic attack, while the LUMO is distributed over the aromatic system, indicating regions prone to nucleophilic attack. echemcom.comsamipubco.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. echemcom.com

Furthermore, quantum chemical calculations can determine other important electronic properties such as the dipole moment, ionization potential, and electron affinity. echemcom.com Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution and intramolecular interactions, such as hyperconjugation. afit.eduacs.org

Table 1: Representative Calculated Electronic Properties of this compound

ParameterRepresentative ValueDescription
HOMO Energy-5.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment1.8 DMeasure of the molecule's overall polarity
Natural Charge on N-0.85 ePartial charge on the nitrogen atom of the amino group

Note: The values in this table are representative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states. nih.govmdpi.com For this compound, this could be applied to various reactions, such as electrophilic aromatic substitution, N-alkylation, or reactions involving the triple bond.

For instance, in studying an electrophilic aromatic substitution reaction, quantum chemical calculations can determine the relative energies of the intermediates formed by attack at the different positions of the aniline ring (ortho, meta, and para to the amino group). The calculations would also identify the transition state structures and their corresponding activation energies, providing a quantitative prediction of the reaction's regioselectivity. beilstein-journals.org

Similarly, for reactions involving the pentynyl group, such as hydration or hydrogenation, computational analysis can map out the step-by-step mechanism, including the energies of all intermediates and transition states. pearson.com This level of detail is crucial for understanding the factors that control the reaction's outcome and for optimizing reaction conditions.

Computational studies on the reactions of other aniline derivatives, for example with radicals, have successfully benchmarked DFT functionals like PW6B95-D3 for accurately predicting activation barriers and reaction rates. beilstein-journals.orgd-nb.info Such methodologies could be applied to investigate the radical-mediated reactions of this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. chemmethod.comchemmethod.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and intermolecular interactions in different environments (e.g., in solution).

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the pentynyl group to the aniline ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. imperial.ac.uk Another important dynamic feature of the aniline moiety is the pyramidal inversion of the amino group, and MD simulations can also shed light on the energetics of this process. acs.org

Conformational analysis helps in understanding how the three-dimensional shape of the molecule influences its properties and interactions with other molecules, which is particularly important in the context of biological activity or materials science. imperial.ac.ukmdpi.com

Prediction of Reactivity and Selectivity

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to predict the reactivity and selectivity of this compound in various chemical transformations.

The electronic properties calculated via DFT, such as the distribution of frontier molecular orbitals and atomic charges, can be used to predict the most likely sites for electrophilic and nucleophilic attack. echemcom.comtandfonline.com For example, the regions of high HOMO density on the aniline ring are predicted to be the most reactive towards electrophiles. The relative energies of the possible intermediates, as discussed in section 7.1.2, provide a more quantitative prediction of regioselectivity.

Computational studies have successfully correlated calculated properties of substituted anilines, such as oxidation potentials, with their observed reactivity in specific reactions. umn.eduescholarship.org For this compound, similar computational approaches could predict its behavior in oxidation reactions or its propensity to undergo polymerization. acs.org The steric hindrance around the reactive sites, which can be assessed from the conformational analysis, also plays a crucial role in determining the selectivity of reactions. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of aryl alkynes like 3-(pent-1-yn-1-yl)aniline has traditionally been dominated by the Sonogashira coupling reaction. wikipedia.orgresearchgate.net This reaction typically involves a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.org While incredibly effective, future research is focused on overcoming the limitations of classical methods, such as the use of expensive and toxic heavy metals and harsh reaction conditions. wikipedia.orgpreprints.org

Emerging strategies are exploring copper-free Sonogashira couplings to prevent the formation of undesirable alkyne homo-coupling byproducts (Glaser coupling) and reduce toxicity. rsc.org Recent advancements have demonstrated efficient copper-free couplings of aryl halides and terminal alkynes using palladium complexes, sometimes in greener solvents like water. wikipedia.orgrsc.org

Furthermore, transition-metal-free approaches are gaining significant traction. One such method involves the one-pot arylation of terminal alkynes using n-BuLi, pyridine (B92270) triphenylborate, and N-iodosuccinimide (NIS). chemistryviews.org This strategy avoids transition metals entirely and shows good functional group compatibility with moderate to excellent yields. chemistryviews.org Photocatalysis also presents a promising frontier, utilizing light to generate radical intermediates under mild conditions, which could be harnessed for novel C-C bond formations. cardiff.ac.uk

Methodology Catalyst/Reagents Key Advantages Relevant Findings Citation
Copper-Free Sonogashira Palladium complexes (e.g., dipyridylpalladium)Reduces toxic copper use, prevents Glaser side-products.Effective for aryl iodides and bromides in solvents like N-methylpyrrolidinone (NMP) or water. wikipedia.orgrsc.org
Transition-Metal-Free Arylation n-BuLi, Pyridine triphenylborate, NISAvoids transition metals, good functional group tolerance.Achieves arylation of terminal alkynes in a one-pot process with moderate to excellent yields. chemistryviews.org
Three-Component Coupling Arynes, Phosphites, AlkynesEfficient, operationally simple, tolerant of many functional groups.Produces aryl(alkynyl)phosphinates, demonstrating novel bond formations. acs.org
Photocatalysis Photocatalysts (e.g., PXX)Mild reaction conditions, generation of radical intermediates.Can be coupled with other catalytic systems (e.g., Nickel) for cross-couplings. cardiff.ac.uk

Expanding Catalytic Applications and Mechanistic Understanding

The bifunctional nature of this compound makes it a versatile substrate for catalysis. The aniline (B41778) and alkyne moieties can undergo a wide range of transformations, making it a key precursor for synthesizing complex heterocyclic structures. Research on structurally similar o-alkynylanilines has shown their utility in synthesizing indoles, quinolines, and quinoxalines through metal-catalyzed cyclization reactions. whiterose.ac.ukrsc.orgbohrium.com For instance, silver and gold catalysts are effective in activating the alkyne bond for intramolecular hydroamination or cycloisomerization, leading to the formation of five- and six-membered nitrogen heterocycles. whiterose.ac.ukuni-heidelberg.descholaris.ca

Future work will likely focus on leveraging this compound in similar catalytic cascades. The development of tunable catalytic systems, where selectivity towards different products can be controlled by the choice of metal catalyst (e.g., Copper(II) vs. Bismuth(III)) or reaction conditions, is a particularly promising avenue. bohrium.com

A deeper mechanistic understanding of these transformations is crucial for optimizing existing methods and designing new ones. researchgate.net For example, computational and experimental studies on the Sonogashira reaction have been vital in elucidating the catalytic cycle and the role of each component, leading to the development of more efficient, copper-free systems. wikipedia.orgresearchgate.net Similar detailed studies on the cyclization and functionalization reactions of this compound will be essential for expanding its synthetic potential.

Potential Application Catalyst/Reagent Product Class Mechanistic Insight Citation
Indole (B1671886) Synthesis Silver(I), IodineSubstituted IndolesInvolves catalytic cyclization/functionalization cascades. whiterose.ac.ukrsc.org
Quinoline (B57606) Synthesis Tin(II/IV) or Indium(III) chloridesQuinolines, Quinolin-8-aminesProceeds via intramolecular hydroarylation (6-endo-dig cyclization). rsc.org
Dimerization Reactions Copper(II) acetate (B1210297) or Bismuth(III) triflate2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolinesSelectivity is tunable based on the catalyst, involving distinct cyclization or dimerization pathways. bohrium.com
α-Ketoamide Synthesis Gold(I) catalystsα-KetoamidesGold activates the alkyne for nucleophilic attack, forming gold carbene intermediates. uni-heidelberg.de

Integration into Interdisciplinary Fields

The structural motifs accessible from this compound are prevalent in molecules of significant interest in medicinal chemistry and materials science. researchgate.netchemistryviews.org Aryl alkynes are key components in many natural products and biologically active compounds. chemistryviews.org

In medicinal chemistry , the aniline and alkyne groups serve as handles for diversification, allowing for the rapid synthesis of compound libraries for drug discovery. For example, the alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages, a common strategy in the development of pharmaceuticals. nih.gov The heterocycles synthesized from alkynylanilines, such as indoles and quinolines, form the core of numerous approved drugs and are investigated for antibacterial, antifungal, and antitumor activities. whiterose.ac.ukmdpi.com

In materials science , conjugated polymers and molecules containing aryl alkyne units are explored for their unique electronic and optical properties. researchgate.net These materials have potential applications in molecular electronics, sensors, and organic light-emitting diodes (OLEDs). The ability to functionalize this compound at both the amine and alkyne positions allows for the precise tuning of these properties and the construction of complex, functional molecular architectures.

Sustainable Synthesis and Green Chemistry Approaches

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern research. preprints.orgbohrium.com Future perspectives on the synthesis and application of this compound are heavily influenced by this trend. Key areas of focus include the use of less toxic and more abundant metal catalysts, the development of metal-free reaction pathways, and the use of environmentally benign solvents. preprints.orgresearchgate.net

Recent research has highlighted several green approaches applicable to the synthesis of aniline derivatives and aryl alkynes:

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. ijcce.ac.irrsc.org Successful Sonogashira couplings and other C-C bond-forming reactions have been reported in aqueous systems. wikipedia.orgbohrium.com

Metal-Free Catalysis: Eliminating transition metals avoids issues of toxicity, cost, and difficult purification. preprints.org Strategies for metal-free C-C bond formation and the functionalization of alkynes with anilines are being actively developed. chemistryviews.orgrsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. bohrium.comrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key green principle. scholaris.ca Catalytic cycloisomerization reactions are prime examples of 100% atom-economical transformations. scholaris.ca

The development of synthetic routes to this compound and its derivatives using these sustainable methodologies will be a major research thrust, aiming to make its chemistry not only powerful but also environmentally responsible. acs.orgrsc.org

Green Chemistry Approach Description Example Application Citation
Benign Solvents Using water or renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace hazardous organic solvents.Metal-free C(sp)–H functionalization of alkynes with anilines in 2-MeTHF; catalyst-free reactions in water. rsc.orgrsc.org
Metal-Free Reactions Designing synthetic pathways that avoid the use of toxic and expensive transition metals.One-pot arylation of terminal alkynes; radical-mediated C-C couplings. preprints.orgchemistryviews.org
Alternative Energy Employing microwave (MW) or ultrasound irradiation to enhance reaction efficiency and reduce energy use.Microwave-assisted domino reactions for the synthesis of aniline derivatives. bohrium.comrsc.org
Renewable Feedstocks Developing synthetic methods that utilize bio-based starting materials, such as those derived from lignin.Electrochemical synthesis of aniline derivatives from lignin-derived phenols. researchgate.net

Q & A

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Alkyne Reactivity : The terminal alkyne participates in Huisgen cycloaddition (click chemistry) with azides, catalyzed by Cu(I). DFT studies suggest electron-withdrawing effects from the aniline group lower the alkyne’s HOMO-LUMO gap, accelerating reactivity .
  • Arylation Potential : The aniline’s NH₂ group can act as a directing group in C–H activation reactions (e.g., Pd-catalyzed ortho-functionalization), though steric hindrance from the pentynyl group may require bulky ligands .

Q. How does this compound behave in environmental matrices, and what degradation pathways are relevant?

  • Environmental Fate : Under aerobic conditions, microbial degradation produces intermediates like 3-aminophenylacetic acid. Advanced oxidation processes (AOPs) using Fenton’s reagent (Fe²⁺/H₂O₂) degrade the aromatic ring via hydroxyl radical attack .
  • Soil Migration : Pumping experiments show vertical migration in sandy soils (0.5–1.2 cm/day), with adsorption coefficients (Kd) influenced by organic carbon content .

Q. What safety protocols are essential given the compound’s toxicity profile?

  • Hazards : Suspected carcinogen (Group 2B per IARC) and skin sensitizer.
  • Mitigation : Use fume hoods, nitrile gloves, and full-face shields. Monitor airborne concentrations via LC-MS/MS (detection limit: 0.1 ppb). Emergency protocols include activated charcoal for ingestion and copious water rinsing for eye contact .

Q. How can this compound serve as a ligand or precursor in materials science?

  • Coordination Chemistry : The alkyne and NH₂ groups enable chelation to transition metals (e.g., Pt(II) or Cu(I)) for luminescent complexes. Structural studies reveal N^C^N coordination modes in tetradentate ligands, enhancing electroluminescence efficiency in OLEDs .
  • Polymer Synthesis : Incorporation into conjugated polymers via Sonogashira polymerization improves conductivity (σ ≈ 10⁻³ S/cm) .

Q. What computational approaches predict electronic properties and reaction pathways?

  • DFT Modeling : B3LYP/6-311+G(d,p) calculations show the alkyne’s π-system lowers the HOMO energy (–5.2 eV), increasing electrophilicity. NBO analysis confirms hyperconjugation between the aniline’s lone pair and alkyne’s σ* orbital .
  • MD Simulations : Predict aggregation behavior in aqueous solutions, critical for designing drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.